Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II), also known as Ni(dppp)(o-tolyl)Cl, is an air-stable organonickel complex (1). It is a yellow colored crystalline solid commonly used as a precatalyst in organic synthesis [].
This compound is significant in scientific research due to its role as a precatalyst for various organic transformations, particularly in the field of cross-coupling reactions (1, 2).
The molecule adopts a square planar geometry around the central nickel(II) ion. Nickel is bonded to two chloride (Cl) ligands and two chelating 1,2-bis(diphenylphosphino)ethane (dppp) ligands. The dppp ligands donate electrons through their lone pairs on the phosphorus atoms, forming strong sigma bonds with nickel. The 2-methylphenyl group is attached to one of the phosphorus atoms in the dppp ligand (1).
This structure allows for the facile activation of the nickel center by various reagents, making it a versatile precatalyst (2).
Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) is typically synthesized by the reaction of nickel(II) chloride with dppp and o-tolyl lithium in an inert atmosphere (3).
NiCl2 + 2 dppp + o-TolylLi -> Ni(dppp)(o-tolyl)Cl + LiCl
This compound serves as a precatalyst for various cross-coupling reactions, most notably the Buchwald-Hartwig amination. In these reactions, the Ni-Cl bond is cleaved by a suitable activator (e.g., amine, Grignard reagent) to generate a reactive nickel species that can insert into an aryl halide (Ar-X) bond. Subsequently, the nickel-bound aryl group undergoes nucleophilic substitution with a nucleophile (Nu) to form a new C-N bond (2).
Ni(dppp)(o-tolyl)Cl + Nu - X -> [Ni(dppp)(Nu)]X + o-TolylCl[Ni(dppp)(Nu)]X + Ar-X -> Ni(dppp)(Ar)(Nu) + X-Ni(dppp)(Ar)(Nu) -> Ar-Nu + Ni(dppp)X
Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) acts as a precatalyst in cross-coupling reactions. The mechanism involves the following steps (2):
The Ni-Cl bond is cleaved by a suitable activator (Act) to generate a vacant coordination site on the nickel center.
The nickel(0) species formed in step 1 undergoes oxidative addition with an aryl halide (Ar-X), forming an Ar-Ni(II) bond.
The nucleophile (Nu) displaces the halide (X) from the nickel center, forming a Ni(II)-Nu complex.
The Ar-Nu bond is formed by reductive elimination from the Ni(II)-Nu complex, regenerating the nickel(0) catalyst.
This compound serves as a valuable precursor for the synthesis of homogeneous catalysts. The presence of the chloride ligand and the triphenylphosphine groups make it susceptible to substitution by other ligands, enabling the creation of diverse catalytically active species. Studies have shown its effectiveness in various catalytic transformations, including:
Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) plays a role in the synthesis of various organometallic compounds. Its ability to undergo ligand exchange reactions allows for the introduction of different organic groups onto the central nickel atom. This property is utilized in the preparation of:
Research is exploring the potential applications of Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) in material science. Its ability to form coordination polymers with interesting properties is being investigated for:
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